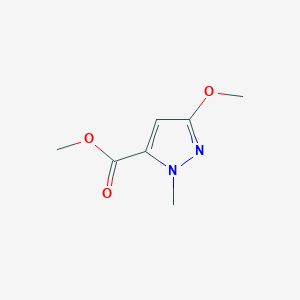

methyl 3-methoxy-1-methyl-1H-pyrazole-5-carboxylate

Overview

Description

“Methyl 3-methoxy-1-methyl-1H-pyrazole-5-carboxylate” is a chemical compound with the CAS Number: 55781-86-7 . It has a molecular weight of 170.17 . The compound is a white to yellow solid at room temperature .

Molecular Structure Analysis

The molecular structure of “methyl 3-methoxy-1-methyl-1H-pyrazole-5-carboxylate” is represented by the InChI Code: 1S/C7H10N2O3/c1-9-5(7(10)12-3)4-6(8-9)11-2/h4H,1-3H3 . This indicates that the compound is a pyrazole derivative with methoxy and methyl groups attached to the pyrazole ring.Physical And Chemical Properties Analysis

“Methyl 3-methoxy-1-methyl-1H-pyrazole-5-carboxylate” is a white to yellow solid at room temperature . It has a molecular weight of 170.17 . The compound is stored in a refrigerator and shipped at room temperature .Scientific Research Applications

Medicinal Chemistry and Drug Discovery

Pyrazoles have a wide range of applications in medicinal chemistry and drug discovery . They are frequently used as scaffolds in the synthesis of bioactive chemicals . For example, Ibrutinib, a novel tyrosine kinase inhibitor comprising a pyrazole ring, irreversibly binds and inhibits tyrosine-protein kinase BTK (Bruton tyrosine kinase) .

Agrochemistry

In the field of agrochemistry, pyrazoles are often used due to their herbicidal properties . They can be used to control unwanted vegetation in agricultural fields.

Coordination Chemistry

Pyrazoles are also used in coordination chemistry . They can act as ligands, forming complexes with metal ions. These complexes can have various applications, including catalysis and materials science.

Organometallic Chemistry

In organometallic chemistry, pyrazoles can form complexes with metal atoms . These complexes can be used in various reactions, including cross-coupling reactions, which are important in the synthesis of organic compounds.

Antiproliferative Agents

Some pyrazole derivatives have shown antiproliferative activities against certain types of cancer cells . For example, compound 16, a methyl-substituted pyrazole carboxamide derivative, showed antiproliferative activity of 64.10% against the human cervical cancer cell line .

Antifungal Activity

Some pyrazole derivatives have shown antifungal activity . They can inhibit the growth of certain types of fungi, which can be useful in the treatment of fungal infections.

Safety and Hazards

“Methyl 3-methoxy-1-methyl-1H-pyrazole-5-carboxylate” is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The safety information suggests that precautionary measures should be taken while handling this compound, such as avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .

properties

IUPAC Name |

methyl 5-methoxy-2-methylpyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3/c1-9-5(7(10)12-3)4-6(8-9)11-2/h4H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJNPYYYAGKQFPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)OC)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2661142.png)

![2-(3-(4-methylpiperidin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2661145.png)

![N-(3,4-dimethoxybenzyl)-3-(3-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2661150.png)

![3-(4-methoxyphenyl)-9-(thiophen-2-ylmethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B2661153.png)

![N-ethyl-3-[[3-(ethylamino)phenyl]diazenyl]aniline](/img/structure/B2661159.png)